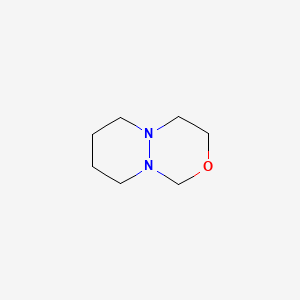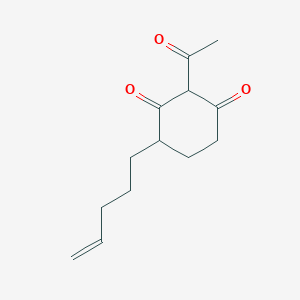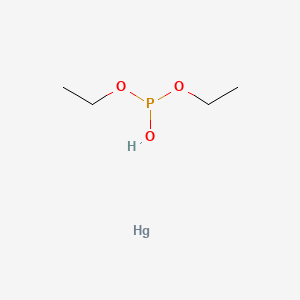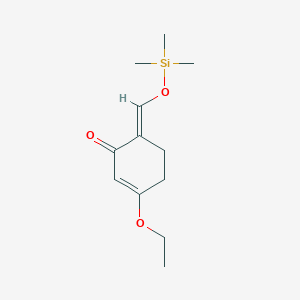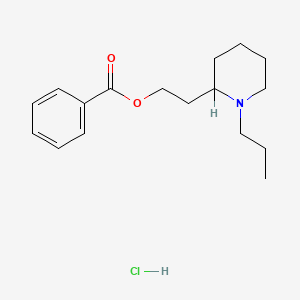
beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis . This compound is characterized by its unique structure, which includes a piperidine ring, a benzoate ester, and a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride typically involves the esterification of beta-(1-Propyl-2-piperidyl)ethanol with benzoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and solvents such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The hydrochloride salt formation is typically achieved through the addition of hydrochloric acid in a controlled environment to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride can undergo various chemical reactions, including:
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide or other peroxides as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to various pharmacological effects . The benzoate ester may also contribute to the compound’s overall activity by influencing its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
- Beta-(1-Propyl-2-piperidyl)ethyl acetate hydrochloride
- Beta-(1-Propyl-2-piperidyl)ethyl butyrate hydrochloride
- Beta-(1-Propyl-2-piperidyl)ethyl propionate hydrochloride
Comparison: Beta-(1-Propyl-2-piperidyl)ethyl benzoate hydrochloride is unique due to its benzoate ester, which imparts distinct chemical and biological properties compared to other similar compounds. The benzoate group may enhance the compound’s stability and solubility, making it more suitable for certain applications . Additionally, the specific interactions of the benzoate ester with biological targets may differ from those of other esters, leading to unique pharmacological effects .
Eigenschaften
CAS-Nummer |
78219-40-6 |
|---|---|
Molekularformel |
C17H26ClNO2 |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
2-(1-propylpiperidin-2-yl)ethyl benzoate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-12-18-13-7-6-10-16(18)11-14-20-17(19)15-8-4-3-5-9-15;/h3-5,8-9,16H,2,6-7,10-14H2,1H3;1H |
InChI-Schlüssel |
COZXOULOLBMCHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCCC1CCOC(=O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


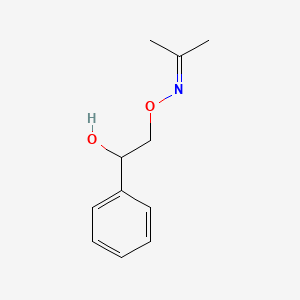
![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
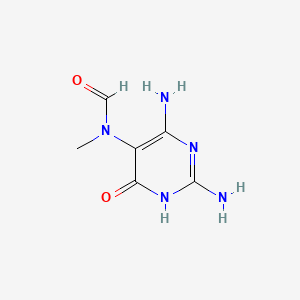
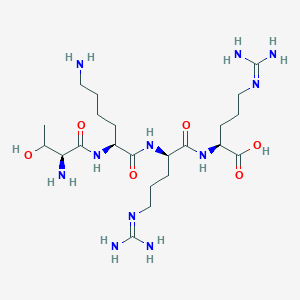
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
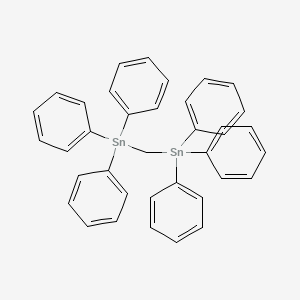

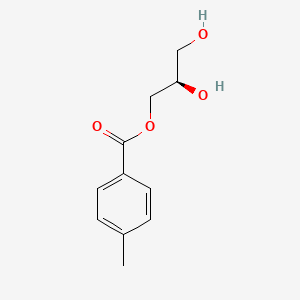
![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

